(4-chloro-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
(4-chloro-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1H-pyrazol-1-yl)acetaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of 4-chloropyrazole with acetaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other reagents that can displace the chlorine atom.
Major Products Formed
Oxidation: Formation of (4-chloro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of (4-chloro-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-chloro-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-chloro-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity . For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde: A similar compound with additional methyl groups on the pyrazole ring.
(4-chloro-1H-pyrazol-1-yl)acetic acid: An oxidized form of (4-chloro-1H-pyrazol-1-yl)acetaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an aldehyde group and a chlorine atom on the pyrazole ring.
Biological Activity
(4-chloro-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and potential applications, supported by relevant data and case studies.
This compound features a pyrazole ring substituted with a chlorine atom at the 4-position and an acetaldehyde group. The presence of these functional groups contributes to its reactivity and biological activity.
Table 1: Chemical Structure and Properties
Property | Description |
---|---|
Chemical Formula | C₅H₄ClN₂O |
Molecular Weight | 146.55 g/mol |
Structure | Chemical Structure |
Solubility | Soluble in organic solvents |
Reactivity | Electrophilic due to acetaldehyde group |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The acetaldehyde moiety can participate in nucleophilic attacks, while the chlorine substituent may enhance binding affinity through hydrophobic interactions.
Biological Targets
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways related to inflammation and cancer.
Biological Activity Studies
Recent studies have demonstrated the potential of this compound in various biological contexts.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
Another research project focused on the compound's anticancer effects against various cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
Compound | Biological Activity | Key Differences |
---|---|---|
(4-methyl-1H-pyrazol-1-yl)acetaldehyde | Moderate anti-inflammatory effects | Methyl group instead of chlorine |
(3-amino-4-chloro-1H-pyrazol-1-yl)acetaldehyde | Potential enzyme inhibition | Contains an amino group |
(4-chloro-3-methyl-1H-pyrazole) | Limited biological studies | Lacks acetaldehyde functionality |
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUHGQCRCWCHOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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